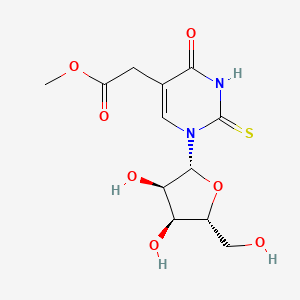

5-(Methoxycarbonylmethyl)-2-thiouridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine involves several key steps starting from simpler precursors. Małkiewicz and Nawrot (1987) described a method involving the ethanolysis of 5-cyanomethoxy-2-thiouracil leading to 5-ethoxycarbonylmethoxy-2-thiouracil. Further reactions with sugar components yield the target compound upon treatment with sodium methanolate/methanol (Małkiewicz & Nawrot, 1987).

Molecular Structure Analysis

The molecular structure of 5-(Methoxycarbonylmethyl)-2-thiouridine and its analogs has been explored through various spectroscopic techniques. Yokoyama et al. (1979) elucidated the molecular conformations of 2-thiopyrimidine nucleosides, including 5-(Methoxycarbonylmethyl)-2-thiouridine, in solution using proton NMR and other analytical methods (Yokoyama et al., 1979).

Chemical Reactions and Properties

The reactivity of 5-(Methoxycarbonylmethyl)-2-thiouridine with various reagents has been studied to understand its chemical behavior. Ogihara and Mitsunobu (1982) investigated the desulfurization of 5-(Methoxycarbonylmethyl)-2-thiouridine using dipotassium diazenedicarboxylate, demonstrating the compound's susceptibility to redox reactions and its potential for chemical modifications (Ogihara & Mitsunobu, 1982).

Applications De Recherche Scientifique

Chemical Reactions and Derivatives :

- 5-(Methoxycarbonylmethyl)-2-thiouridine reacts with dipotassium diazenedicarboxylate and N2H4–H2O2 to form l-(β-D-ribofuranosyl)-5-methoxycarbonylmethyl-4-(1H)-pyrimidinone, suggesting involvement of diimide in the reaction (Ogihara & Mitsunobu, 1982).

Conformational Characteristics in tRNAs :

- The conformation of naturally occurring 2-thiopyrimidine nucleosides, including 5-(Methoxycarbonylmethyl)-2-thiouridine, in tRNA, was studied using proton NMR. These nucleotides predominantly adopt the 3E-gg-anti form, contributing to the stability of tRNA's conformation (Yokoyama et al., 1979).

Role in Eukaryotic tRNA Modification :

- The wobble modification in eukaryotic tRNAs, 5-(Methoxycarbonylmethyl)-2-thiouridine, is crucial for proper decoding of NNR codons. The 2-thio group stabilizes the codon-anticodon pairing by fixing the ribose puckering. Genes in Saccharomyces cerevisiae necessary for 2-thiolation of this compound have been identified, highlighting a distinct eukaryotic sulfur-relay system (Noma, Sakaguchi, & Suzuki, 2009).

Circular Dichroism Studies :

- Circular dichroism was used to study the conformation of 5-(Methoxycarbonylmethyl)-2-thiouridine. The analysis suggested a preferred β-configuration and 3E-gg-anti conformation. This study aids in understanding the conformational properties of tRNA segments (Galat, Serafinowski, & Koput, 1984).

Influence on Translational Decoding :

- Modifications at the wobble uridine, such as 5-(Methoxycarbonylmethyl)-2-thiouridine, enhance the efficiency of codon reading in tRNAs and prevent mistranslation. A study of Alkbh8−/− mice revealed that ALKBH8 is essential for the final step in the biogenesis of this modification, demonstrating its importance in translational decoding (Songe-Møller et al., 2010).

Propriétés

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZXTFWTDIBXDF-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277755 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxycarbonylmethyl-2-thiouridine | |

CAS RN |

20299-15-4 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

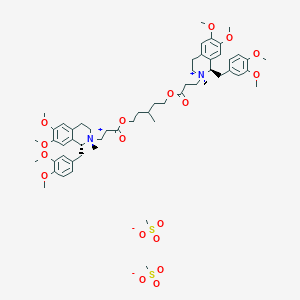

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)